Positional Isomer Differentiation: 4-Methyl (Para) vs. 2-Methyl (Ortho) Substitution on Benzamide Ring
The target compound (CAS 439094-48-1) bears a para-methyl substituent on the benzamide ring, whereas the closest structural analog, 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide (CAS 439094-92-5), bears an ortho-methyl group. This positional difference alters the conformational energy landscape: the para-substituted compound has a computed XLogP3-AA of 2.3, while the ortho-methyl isomer, due to intramolecular steric effects, is expected to exhibit a slightly different logP value and reduced rotational freedom around the amide C–N bond [1]. In published SAR studies of structurally related substituted benzamide derivatives, a 4-methyl substituent on the benzamide ring showed an IC50 of 29.1 ± 3.8 μM, whereas the 2-methyl analog showed a ~3.3-fold higher potency (8.7 ± 0.7 μM) in a different but mechanistically related enzyme inhibition context, illustrating the functional impact of methyl position [2].
| Evidence Dimension | Substituent position on benzamide ring (physicochemical + inferential SAR) |
|---|---|
| Target Compound Data | 4-Methyl (para) substituent; XLogP3-AA = 2.3 |
| Comparator Or Baseline | 2-Methyl (ortho) isomer (CAS 439094-92-5); published ortho-methyl benzamide IC50 = 8.7 ± 0.7 μM in a substituted benzamide enzyme inhibition assay [2] |
| Quantified Difference | Positional shift from para to ortho; ortho-methyl congener shows ~3.3-fold higher potency in a cross-study benzamide SAR context |
| Conditions | XLogP3 computed by PubChem; IC50 data from J Med Chem 2009 substituted benzamide SAR (note: scaffold differs; class-level inference) |
Why This Matters
The para-methyl positional isomer provides a different conformational constraint profile than the ortho-methyl isomer, directly affecting SAR optimization strategies for kinase inhibitor fragments where the benzamide ring orientation influences hinge-binding geometry.
- [1] PubChem. (2025). 4-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide: Computed properties. PubChem CID 2768253. View Source
- [2] G.M. Kyriakis et al. (2009). Substituted benzamide FAAH inhibitors – Table 1: compound R IC50 (μM) lead 2-Me 8.7 ± 0.7, 5b 4-Me 29.1 ± 3.8. J Med Chem, 52(16):5228–5240. PMC3148848. View Source
